8-(4-chlorophenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(4-chlorophenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H13ClFN5O2 and its molecular weight is 409.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation as Potential Antidepressant Agents
A study by Zagórska et al. (2016) explored the synthesis and evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including those with fluorophenyl groups. These compounds were tested for their potential as antidepressant agents, showing promising results in in vivo studies in mice and exhibiting potential antidepressant and anxiolytic effects. The study also involved molecular modeling to identify lead compounds for potential antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Discovery of Inhibitors of lck Kinase
Research by Snow et al. (2002) identified imidazo[4,5-h]isoquinolin-7,9-dione as an ATP-competitive inhibitor of lck kinase. They highlighted the importance of the dichlorophenyl ring in this compound's structure for its pharmacological activity. This research contributes to understanding how such compounds bind to related kinases and can be used in designing more potent inhibitors (Snow et al., 2002).
Investigation of Electron Delocalization in N-heterocyclic Carbene Precursors
A study by Hobbs et al. (2010) investigated molecular compounds including fluorophenyl substituents. The research focused on the stability and structure of potential N-heterocyclic carbene precursors. Their work contributes to the understanding of the reactivity and electronic properties of such compounds, which can have implications in various fields of chemistry (Hobbs et al., 2010).
Properties
IUPAC Name |
6-(4-chlorophenyl)-7-(4-fluorophenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN5O2/c1-25-17-16(18(28)24-20(25)29)26-10-15(11-2-6-13(22)7-3-11)27(19(26)23-17)14-8-4-12(21)5-9-14/h2-10H,1H3,(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMBELCATLFPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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